molecular formula C17H17ClN2O B2955712 3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 847239-26-3

3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol

カタログ番号 B2955712
CAS番号: 847239-26-3
分子量: 300.79
InChIキー: BMILHXMNBKTUAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol, also known as CBZ, is a benzimidazole derivative that has been extensively studied for its potential therapeutic properties. CBZ is a compound with a unique chemical structure that has attracted the attention of many researchers due to its potential to be used in various fields of research.

科学的研究の応用

1. Benzimidazoles in Parasitic Disease Treatment

Benzimidazoles have been shown to be efficacious in treating non-resectable alveolar echinococcosis (AE), a parasitic disease. A study by Ammann et al. (2015) explored the potential parasitocidal effect of benzimidazoles, finding that negative FDG-PET/CT-scans and anti-EmII/3-10 antibody levels are reliable parameters for assessing in vivo AE-larval inactivity after long-term benzimidazole chemotherapy, suggesting a significant role in parasitic disease management (Ammann et al., 2015).

2. Role in Infectious Disease

Another study highlights the use of a benzimidazole derivative, benznidazole, in the treatment of early Trypanosoma cruzi infection, demonstrating a 55.8% efficacy in producing negative seroconversion of specific antibodies in children. This indicates benzimidazoles' potential as effective treatments in infectious diseases (Andrade et al., 1996).

3. Diagnostic and Therapeutic Imaging

The use of benzimidazole derivatives extends into diagnostic imaging and therapy, as shown in a study by Brier et al. (2022), which evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR) for clinical interest in multiple sclerosis among other conditions. This illustrates benzimidazoles' applicability in enhancing diagnostic imaging and therapeutic monitoring (Brier et al., 2022).

4. Anesthetic Use in Medical Procedures

Benzimidazole derivatives are also explored for their anesthetic properties. A study by Dai et al. (2021) compared the safety and efficacy of remimazolam, a new ultra-short acting benzodiazepine anesthetic, with propofol for general anesthesia induction, highlighting the potential of benzimidazole derivatives in enhancing the safety and efficacy of anesthetics (Dai et al., 2021).

作用機序

Target of Action

Similar compounds with indole and benzodiazole structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been reported to exhibit antioxidant and immunomodulatory properties . They can interact with enzymes involved in glutathione metabolism (i.e., glutathione peroxidase and glutathione reductase) and H₂O₂ scavenging (i.e., catalase) .

Biochemical Pathways

The compound may influence several biochemical pathways. For instance, it may lower reactive oxygen species (ROS) levels and boost the glutathione system . This suggests that the compound could be involved in the regulation of oxidative stress, which is a key factor in many diseases.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . .

Result of Action

Similar compounds have been reported to protect cells from oxidative stress . For example, CMI has been shown to protect human dopaminergic neuroblastoma cells (SH-SY5Y) from H₂O₂-induced stress by lowering ROS levels and boosting the glutathione system .

特性

IUPAC Name

3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-6-3-5-13(11-14)12-20-16-8-2-1-7-15(16)19-17(20)9-4-10-21/h1-3,5-8,11,21H,4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMILHXMNBKTUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。